(S)-Cetirizine dihydrochloride

H1 receptor antagonism enantioselectivity binding affinity

(S)-Cetirizine dihydrochloride is the distomer of cetirizine, with ~33-fold lower H1 receptor affinity (Ki ~100 nM) vs. the therapeutic R-enantiomer levocetirizine (Ki ~3 nM). Its primary value lies in chiral purity testing—as a reference standard for detecting and quantifying the undesired S-enantiomer impurity in levocetirizine drug substances using validated HPLC on β-cyclodextrin columns. Racemic cetirizine cannot substitute due to its 1:1 enantiomeric composition. Also employed as a stereochemically defined negative control in H1 receptor binding and functional assays.

Molecular Formula C21H27Cl3N2O3
Molecular Weight 461.8 g/mol
CAS No. 163837-48-7
Cat. No. B192756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Cetirizine dihydrochloride
CAS163837-48-7
Synonyms(S)-[2-[4-[(4-Chlorophenyl)-phenylmethyl]-1-piperazinyl]ethoxy]acetic Acid Dihydrochloride;  (+)-Cetirizine Dihydrochloride;  Dextrocetirizine Dihydrochloride; 
Molecular FormulaC21H27Cl3N2O3
Molecular Weight461.8 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCOCC(=O)O)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl.Cl
InChIInChI=1S/C21H25ClN2O3.2ClH/c22-19-8-6-18(7-9-19)21(17-4-2-1-3-5-17)24-12-10-23(11-13-24)14-15-27-16-20(25)26;;/h1-9,21H,10-16H2,(H,25,26);2*1H/t21-;;/m0../s1
InChIKeyPGLIUCLTXOYQMV-FGJQBABTSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite Solid

Structure & Identifiers


Interactive Chemical Structure Model





(S)-Cetirizine Dihydrochloride (CAS 163837-48-7): Enantiomeric Specifications and Sourcing Rationale


(S)-Cetirizine dihydrochloride is the S-enantiomer of the racemic second-generation antihistamine cetirizine [1]. It is primarily utilized as a reference standard for chiral purity testing and as a research tool to delineate the stereospecific pharmacology of cetirizine's enantiomers [2]. Unlike the clinically formulated R-enantiomer (levocetirizine), which is a potent H1 receptor antagonist, (S)-cetirizine exhibits significantly lower binding affinity, making it critical for quantifying the undesired enantiomer in pharmaceutical quality control [1][3].

Procurement Caveat: Why Cetirizine Is Not a Generic Substitute for (S)-Cetirizine Dihydrochloride


Substituting racemic cetirizine for (S)-cetirizine dihydrochloride is invalid due to fundamental differences in receptor pharmacology and intended application. The racemate is an equipotent mixture of R- and S-enantiomers, with the R-enantiomer contributing the majority of the therapeutic H1 antagonism. (S)-cetirizine, however, is approximately 33-fold less potent than the R-enantiomer at the human H1 receptor (Ki = 100 nM vs. 3 nM) [1]. Its primary value lies in analytical and quality control workflows, where it serves as a reference standard for detecting and quantifying the S-enantiomer impurity in levocetirizine drug substances, a requirement that racemic cetirizine cannot fulfill due to its 1:1 enantiomeric composition [2].

Quantitative Comparative Evidence for (S)-Cetirizine Dihydrochloride Differentiation


H1 Receptor Binding Affinity: Stereospecific 33-Fold Reduction vs. Levocetirizine

(S)-Cetirizine exhibits a 33-fold lower binding affinity for the human histamine H1 receptor compared to the R-enantiomer (levocetirizine). In competitive binding assays using [3H]mepyramine on human H1 receptors expressed in CHO cells, the Ki value for (S)-cetirizine was determined to be 100 nM, whereas levocetirizine displayed a Ki of 3 nM [1]. The racemic mixture, cetirizine, had an intermediate Ki of 6 nM [1].

H1 receptor antagonism enantioselectivity binding affinity

Receptor Dissociation Kinetics: 23-Fold Shorter Half-Time Defines Pseudo-Irreversibility Gap

The dissociation half-time of (S)-cetirizine from the human H1 receptor is markedly shorter than that of levocetirizine, providing a mechanistic basis for the functional divergence. Kinetic studies show that levocetirizine dissociates with a half-time (t1/2) of 142 minutes, while (S)-cetirizine dissociates with a t1/2 of only 6 minutes [1]. This rapid dissociation profile of (S)-cetirizine explains its inability to act as a pseudo-irreversible antagonist in functional tissue assays [1].

receptor binding kinetics dissociation half-time pseudo-irreversible antagonism

Brain H1 Receptor Occupancy: PET Imaging Confirms Lack of CNS Penetration for Enantiomer

While direct PET occupancy data for (S)-cetirizine are not available, class-level inference from levocetirizine studies provides a strong rationale for its negligible CNS effects. A PET study using [11C]doxepin in healthy volunteers demonstrated that a therapeutic 5 mg dose of levocetirizine resulted in a mean brain H1 receptor occupancy (H1RO) of only 8.1% (95% CI: -9.8 to 26.0%), which was not significantly different from placebo or fexofenadine [1]. Given that (S)-cetirizine has ~33-fold lower affinity for peripheral H1 receptors than levocetirizine, its brain occupancy is predicted to be even lower, further supporting its lack of sedative properties [2].

CNS penetration PET imaging sedation liability

Enantiomeric Purity: HPLC Method Enables Quantification of ≤0.1% (S)-Cetirizine Impurity

A validated reversed-phase HPLC method utilizing a β-cyclodextrin chiral stationary phase has been established for the simultaneous separation and quantification of levocetirizine hydrochloride and its S-enantiomer, (S)-cetirizine [1]. This method is capable of detecting and quantifying the (S)-cetirizine enantiomeric impurity at levels as low as 0.1% in levocetirizine drug substance and formulated products, ensuring compliance with pharmacopoeial purity specifications .

chiral separation pharmaceutical analysis impurity profiling

Validated Application Scenarios for (S)-Cetirizine Dihydrochloride Procurement


Chiral Purity Analysis of Levocetirizine API and Drug Products

Procurement as a reference standard for use in validated HPLC methods to quantify the (S)-cetirizine enantiomeric impurity in levocetirizine hydrochloride. The HPLC method using a β-cyclodextrin column achieves separation and detection of (S)-cetirizine at a 0.1% level relative to the main peak, fulfilling regulatory requirements for chiral purity testing [1].

Pharmacological Control Experiments in H1 Receptor Research

Employment as a stereochemically defined negative control in in vitro binding and functional assays. Its 33-fold lower Ki (100 nM vs. 3 nM) and 23-fold faster dissociation half-time (6 min vs. 142 min) compared to levocetirizine confirm its role as the distomer, enabling researchers to attribute observed effects specifically to the R-enantiomer [2].

Method Development and Validation for Enantioselective Analysis

Use as a system suitability standard during the development and validation of new chiral separation methods for cetirizine-related compounds. Its distinct retention characteristics relative to levocetirizine on chiral stationary phases make it ideal for optimizing resolution parameters and confirming system performance [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-Cetirizine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.